Nardostachin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

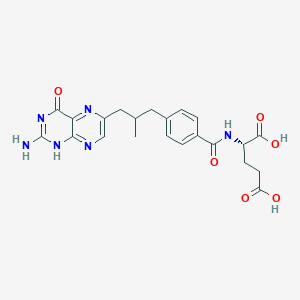

Nardostachin is a natural compound that is found in the essential oil of Nardostachys jatamansi, a plant that is native to the Himalayas. It has been used in traditional medicine for its calming and anti-inflammatory properties. In recent years, there has been growing interest in the scientific research application of nardostachin due to its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Neuroprotective Effects

Nardostachin, derived from plants like Patrinia saniculaefolia and Nardostachys jatamansi, shows promise in inhibiting inflammatory mediators. It significantly reduces the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines like TNF-alpha in macrophages stimulated by lipopolysaccharides. This compound impedes the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential in treating inflammatory diseases (Ju et al., 2003), (Dong-Cheol Kim et al., 2021).

Potential in Cancer Treatment

Certain compounds isolated from Valeriana jatamansi, including nardostachin, have been evaluated for their cytotoxic activity against metastatic prostate cancer cells, PC-3M. The structure-activity relationship of these compounds, particularly focusing on the C-3–C-4 double bond, the oxirane ring, and the 10-chlorine in the valepotriates, underscores the importance of these structural elements in their cytotoxic efficacy (Sheng Lin et al., 2014).

Activation of Antioxidant Pathways

Studies have shown that compounds like Nardochinoid B and Nardochinoid C from Nardostachys chinensis have anti-inflammatory and antioxidant effects. These effects are achieved through the activation of pathways like the Nrf2/HO-1 pathway, which play a pivotal role in inhibiting the expression of iNOS and COX-2, and in reducing the production of inflammatory markers like NO, PGE2, TNF-alpha, and IL-6. This suggests a therapeutic potential of these compounds in diseases related to inflammation and oxidative stress (Yun-Da Yao et al., 2019), (Jin-fang Luo et al., 2018).

Protective Activities and Metabolite Profiling

Nardostachys jatamansi DC. has been studied for its potential protective activities, including antioxidant, biomolecule oxidation protective, and cytoprotective properties. Metabolite profiling using techniques like RP-HPLC and GC-MS revealed the presence of various bioactive compounds, such as polyphenols, flavonoids, sesquiterpenes, alkane hydrocarbons, and esters. This comprehensive analysis, coupled with the observed potent antioxidant and cytoprotective activities, underscores the potential of N. jatamansi in alleviating oxidative stress-mediated disorders (Sakina Razack et al., 2015).

Propiedades

Número CAS |

114687-82-0 |

|---|---|

Nombre del producto |

Nardostachin |

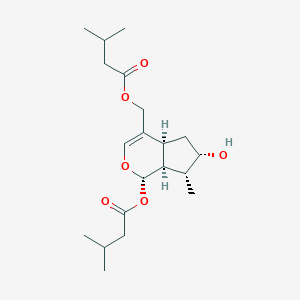

Fórmula molecular |

C20H32O6 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1 |

Clave InChI |

XNBHVNRFMHXLMZ-ODLFONTESA-N |

SMILES isomérico |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |

SMILES |

CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |

SMILES canónico |

CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |

Otros números CAS |

114687-82-0 |

Sinónimos |

nardostachin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)